3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzotriazole moiety linked to a triazinoindole structure via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the synthesis of the triazinoindole core. The final step involves the formation of the sulfide bridge to link the two moieties.
Preparation of Benzotriazole Moiety: Benzotriazole can be synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.
Synthesis of Triazinoindole Core: The triazinoindole core can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Sulfide Bridge: The final step involves the reaction of the benzotriazole moiety with the triazinoindole core in the presence of a sulfur source, such as thiourea or elemental sulfur, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core or the benzotriazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, while the triazinoindole core can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog with similar structural features but lacking the triazinoindole core.
Triazinoindole Derivatives: Compounds with similar triazinoindole cores but different substituents or linkages.
Sulfur-Containing Heterocycles: Compounds with sulfur bridges linking different heterocyclic moieties.
Uniqueness
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is unique due to its combination of a benzotriazole moiety, a triazinoindole core, and a sulfide bridge. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N7S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5-butyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C20H19N7S/c1-2-3-12-26-16-10-6-4-8-14(16)18-19(26)21-20(24-23-18)28-13-27-17-11-7-5-9-15(17)22-25-27/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
CVTAWDKFWVPZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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